molecular formula C36H42ClN3O6 B563652 (R)-Lercanidipine-d3 Hydrochloride CAS No. 1217724-52-1

(R)-Lercanidipine-d3 Hydrochloride

Cat. No.: B563652
CAS No.: 1217724-52-1
M. Wt: 651.215
InChI Key: WMFYOYKPJLRMJI-UUOWBLICSA-N
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Description

®-Lercanidipine-d3 Hydrochloride is a deuterated form of Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification aims to improve the drug’s efficacy and reduce its side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Lercanidipine-d3 Hydrochloride involves several steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the Dihydropyridine Ring: This is achieved through a Hantzsch reaction, where deuterated aldehydes, deuterated β-keto esters, and ammonia are reacted under controlled conditions.

    Esterification: The intermediate is then esterified using deuterated alcohols to form the desired ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-Lercanidipine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of deuterated precursors are used to ensure high yield.

    Purification: The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: The deuterium atoms can be replaced by hydrogen or other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions include various deuterated derivatives and their corresponding oxidized or reduced forms.

Scientific Research Applications

®-Lercanidipine-d3 Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Lercanidipine.

    Biology: The compound is used in biological studies to understand its interaction with calcium channels and its effects on cellular functions.

    Medicine: It is investigated for its potential therapeutic benefits in treating hypertension and related cardiovascular conditions.

    Industry: The compound is used in the pharmaceutical industry for the development of more effective and safer antihypertensive drugs.

Mechanism of Action

®-Lercanidipine-d3 Hydrochloride exerts its effects by blocking L-type calcium channels in the vascular smooth muscle. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, allowing for a more prolonged and consistent therapeutic effect.

Comparison with Similar Compounds

    Lercanidipine Hydrochloride: The non-deuterated form of the compound, used for the same therapeutic purposes.

    Amlodipine: Another calcium channel blocker with similar antihypertensive effects.

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

Uniqueness: ®-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties. This modification can lead to improved efficacy and reduced side effects compared to its non-deuterated counterparts.

Properties

CAS No.

1217724-52-1

Molecular Formula

C36H42ClN3O6

Molecular Weight

651.215

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3;

InChI Key

WMFYOYKPJLRMJI-UUOWBLICSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Synonyms

(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 

Origin of Product

United States

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